2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide
Overview
Description
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to interact with various targets such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to their targets . For instance, inhibition of enzymes like phosphodiesterase type 5 can affect cyclic guanosine monophosphate (cGMP) levels, influencing various cellular processes .
Result of Action
Similar compounds have been reported to exhibit antioxidative and antibacterial properties, and they have been described to affect the cell cycle .
Biochemical Analysis
Biochemical Properties
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions are primarily characterized by enzyme inhibition, which can lead to significant changes in biochemical pathways. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation . Furthermore, this compound has been shown to impact the cell cycle, leading to alterations in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to changes in biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term studies have indicated that this compound can have sustained effects on cellular function, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective
Properties
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWFYMJMBEVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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